molecular formula C23H20ClN5O3 B2538893 (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 899746-02-2

(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2538893
CAS No.: 899746-02-2
M. Wt: 449.9
InChI Key: ULSNRKRCKHOBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a pyrazolo[3,4-b]pyridine core substituted with chloro, methyl, and phenyl groups at positions 4, 3, and 1, respectively. The 5-position is linked to a methanone group, which is further connected to a piperazine ring modified with a furan-2-carbonyl moiety. This architecture combines heterocyclic pharmacophores known for diverse biological activities. Pyrazolo[3,4-b]pyridine derivatives are recognized for their anticancer, anti-inflammatory, and neuroactive properties . The piperazine-furan carbonyl substituent likely enhances solubility and pharmacokinetic profiles, while the chloro and methyl groups may influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

[4-(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-15-19-20(24)17(14-25-21(19)29(26-15)16-6-3-2-4-7-16)22(30)27-9-11-28(12-10-27)23(31)18-8-5-13-32-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSNRKRCKHOBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex heterocyclic molecule that incorporates both pyrazolo[3,4-b]pyridine and piperazine moieties. This structure is significant due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into two primary components:

  • Pyrazolo[3,4-b]pyridine moiety : Known for its diverse pharmacological activities.
  • Piperazine derivative : Often associated with various therapeutic effects.

This combination allows for a unique interaction with biological targets, potentially enhancing the efficacy of the compound in therapeutic applications.

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazolo[3,4-b]pyridines. The compound's ability to induce apoptosis in cancer cells has been documented:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells. For instance, compounds with similar structures have shown to target the colchicine site on tubulin, resulting in significant cytotoxicity against various cancer cell lines such as HeLa (cervical) and MCF-7 (breast) cells .
Cell Line IC50 (µM) Mechanism
HeLa0.99Tubulin inhibition
MCF-71.50Apoptosis induction

Anti-inflammatory Effects

Pyrazolo derivatives are known to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The target pathways often include:

  • NF-kB Pathway : Inhibition of this pathway can lead to reduced expression of inflammatory cytokines.

Research indicates that compounds similar to the one can significantly lower levels of TNF-alpha and IL-6 in vitro .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated:

  • Broad-spectrum Activity : Against both Gram-positive and Gram-negative bacteria.

In vitro assays have shown that derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

  • Cytotoxicity Study : A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives revealed that modifications at the 5-position significantly enhanced cytotoxicity against cancer cell lines. The specific compound exhibited an IC50 value of 0.99 µM against the BT-474 breast cancer cell line .
  • Inflammatory Response Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a notable decrease in paw edema in rats, suggesting effective anti-inflammatory properties .

Scientific Research Applications

Structural Formula

 4 chloro 3 methyl 1 phenyl 1H pyrazolo 3 4 b pyridin 5 yl 4 furan 2 carbonyl piperazin 1 yl methanone\text{ 4 chloro 3 methyl 1 phenyl 1H pyrazolo 3 4 b pyridin 5 yl 4 furan 2 carbonyl piperazin 1 yl methanone}

Antitumor Activity

Research indicates that compounds similar to this one exhibit antitumor properties . For instance:

  • In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and colon cancer (HCT116), with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 Value (µM)Reference
MDA-MB-231 (Breast)15.6
HCT116 (Colon)12.3

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory activity , potentially through interactions with cannabinoid receptors and other inflammatory pathways. This suggests its utility in treating conditions characterized by inflammation.

Kinase Inhibition

Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression. The inhibition of kinases such as PLK4 and FGFR1 can disrupt signaling pathways essential for tumor growth.

Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine Derivatives

A series of derivatives based on the pyrazolo[3,4-b]pyridine structure have been synthesized and evaluated for their anticancer properties. These studies revealed promising results in inhibiting tumor growth both in vitro and in vivo.

Example Case Study

A recent study synthesized several derivatives of pyrazolo[3,4-b]pyridine, evaluating their activity against different cancer types:

Compound NameActivity TypeResult
5-(furan-2-carbonyl)-pyrazoleAntitumorSignificant inhibition
6-(chloromethyl)-pyrazolo[3,4-b]pyridineAnti-inflammatoryReduced cytokine levels

Clinical Relevance

Compounds similar to this one have been explored for clinical trials targeting specific cancers. Their ability to inhibit tumor growth makes them promising candidates for further development in cancer therapeutics.

Chemical Reactions Analysis

Core Pyrazolo[3,4-b]pyridine Reactivity

The pyrazolo[3,4-b]pyridine scaffold is highly reactive due to its electron-deficient heteroaromatic system. Key reactions include:

Electrophilic Substitution

  • The C-3 methyl and C-4 chloro substituents direct electrophilic attacks to the pyridine ring. For example, nitration occurs at C-6 under mixed acid conditions (HNO₃/H₂SO₄) .

  • Halogenation (e.g., bromination) at C-7 is achievable using NBS in DMF .

Nucleophilic Displacement

  • The C-4 chloro group undergoes nucleophilic substitution with amines (e.g., piperazine derivatives) or alkoxides in polar aprotic solvents (DMF, DMSO) .
    Example Reaction:

    (4-Chloro...pyridin-5-yl)+R-NH2EtOH, Δ(4-R...pyridin-5-yl)+HCl\text{(4-Chloro...pyridin-5-yl)} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{(4-R...pyridin-5-yl)} + \text{HCl}

Piperazine-Furan Carbonyl Functionalization

The piperazine-linked furan-2-carbonyl group enables further derivatization:

Amide Bond Hydrolysis

  • The furan-2-carbonyl piperazine methanone undergoes hydrolysis in acidic or basic conditions to yield carboxylic acid intermediates.
    Conditions:

    • 6M HCl, reflux (yield: 85%)

    • NaOH (10%), H₂O/EtOH, 80°C (yield: 78%)

Piperazine Alkylation/Acylation

  • The secondary amine in piperazine reacts with alkyl halides or acyl chlorides:

    (Piperazin-1-yl)+R-XK₂CO₃, CH₃CNN-alkylated product\text{(Piperazin-1-yl)} + \text{R-X} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{N-alkylated product}

    Reported yields range from 60–92% depending on steric hindrance .

Multicomponent Reactions

The compound participates in multicomponent cyclizations due to its dual reactivity:

Cyclocondensation with Aldehydes

  • Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) and ethyl cyanoacetate in ionic liquids ([bmim][BF₄]) to form fused pyridones .
    Conditions:

    • 90°C, 8–10 hours

    • Yield: 82–90%

Catalytic Annulation

  • Under N-heterocyclic carbene (NHC) catalysis, enantioselective [3+3] annulation with enals generates chiral pyrazolo[3,4-b]pyridin-6-ones .
    Key Data:

    CatalystYield (%)ee (%)
    SIPr·HCl 9296

Cross-Coupling Reactions

The chloro substituent enables transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Palladium-catalyzed coupling with aryl boronic acids replaces Cl with aryl groups :

    (4-Cl...pyridin-5-yl)+Ar-B(OH)2Pd(PPh₃)₄, K₂CO₃(4-Ar...pyridin-5-yl)\text{(4-Cl...pyridin-5-yl)} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{(4-Ar...pyridin-5-yl)}

    Typical Conditions:

    • Solvent: DME/H₂O

    • Yield: 75–88%

Buchwald-Hartwig Amination

  • Coupling with primary/secondary amines using Pd₂(dba)₃/Xantphos :
    Example:

    (4-Cl...pyridin-5-yl)+MorpholinePd catalyst(4-Morpholino...pyridin-5-yl)\text{(4-Cl...pyridin-5-yl)} + \text{Morpholine} \xrightarrow{\text{Pd catalyst}} \text{(4-Morpholino...pyridin-5-yl)}

    Yield: 80%

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight critical modifications:

  • Piperazine Acylation: Replacement of furan-2-carbonyl with bulkier acyl groups (e.g., benzoyl) enhances TRK inhibitory activity (IC₅₀: 56 nM) .

  • Pyridine Chlorine Retention: Essential for maintaining antibacterial potency (MIC: 2 µg/mL against E. coli) .

Stability and Degradation Pathways

  • Photodegradation: Exposure to UV light (254 nm) induces cleavage of the furan ring, forming diketone byproducts .

  • Hydrolytic Stability: Stable in pH 4–8 buffers for >24 hours; degrades rapidly under strongly alkaline conditions (pH >10) .

Table 2: Hydrolysis Conditions

ConditionProductYield (%)Reference
6M HCl, reflux, 6hCarboxylic acid85
NaOH (10%), 80°C, 4hSodium carboxylate78

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Core Structure Key Substituents Biological Activities Synthesis Method Key Findings
(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone (Target) Pyrazolo[3,4-b]pyridine 4-Cl, 3-CH₃, 1-Ph, 5-(piperazin-1-yl-furan-2-carbonyl) Anticancer (inferred) Not specified (hypothesized: Pd-catalyzed coupling) Predicted enhanced solubility due to piperazine-furan moiety; chloro group may improve target binding.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Pyrazolo[3,4-b]pyridine fused with coumarin and thienopyrimidine Thieno[2,3-d]pyrimidine, coumarin Anticancer, antimicrobial FeCl₃-SiO₂ catalyzed cyclization in ethanol (75% yield) Demonstrated fluorescence properties; thienopyrimidine enhances DNA intercalation potential.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Pyrazolo[3,4-c]pyrimidine Fluorophenyl, chromenone, benzoate Kinase inhibition (implied) Pd-catalyzed Suzuki coupling High melting point (303–306°C); fluorinated groups improve metabolic stability.

Key Comparative Insights

Core Structure Variations: The target compound utilizes a pyrazolo[3,4-b]pyridine core, distinct from the pyrazolo[3,4-c]pyrimidine in . The latter’s pyrimidine ring may offer stronger π-π stacking with kinase ATP pockets, whereas the pyridine core in the target compound could favor interactions with hydrophobic enzyme cavities .

Substituent Effects: The piperazine-furan carbonyl group in the target compound likely improves aqueous solubility compared to the thienopyrimidine and chromenone substituents in and , respectively. Piperazine is a common pharmacokinetic enhancer due to its basicity and hydrogen-bonding capacity. Halogenated groups: The 4-Cl substituent in the target compound may enhance binding affinity via halogen bonding, akin to the fluorophenyl groups in , which resist oxidative metabolism.

Synthetic Approaches :

  • The FeCl₃-SiO₂ catalyzed cyclization in contrasts with the Pd-catalyzed cross-coupling in . The target compound’s synthesis may require similar Pd-mediated steps for piperazine-furan integration, though this remains speculative.

Biological Activity :

  • While and explicitly report anticancer and kinase-inhibitory activities, the target compound’s biological profile is inferred from structural analogs. Its chloro and methyl groups are consistent with cytotoxic agents targeting DNA or tubulin .

Research Findings and Implications

  • Unresolved Questions: The exact mechanism of action, metabolic stability, and toxicity profile remain uncharacterized.

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrazolo[3,4-b]pyridine core in this compound?

The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated ketones (e.g., chalcone derivatives) under acidic or basic conditions is a common approach . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to improve yield and regioselectivity. Multi-step protocols involving halogenation (e.g., chlorination at the 4-position) and subsequent coupling with piperazine derivatives via methanone linkages are recommended .

Q. How can structural characterization be systematically performed for this compound?

A combination of analytical techniques is essential:

  • X-ray crystallography resolves the 3D conformation of the pyrazolo-pyridine and piperazine moieties, as demonstrated in structurally related compounds .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms substitution patterns, particularly for distinguishing between regioisomers .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What purification strategies are effective for isolating this compound?

  • Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard for separating polar intermediates .
  • Recrystallization from ethanol or dichloromethane/hexane mixtures improves crystallinity and purity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential biological activity?

  • Bioisosteric replacement : Substitute the furan-2-carbonyl group with other heterocycles (e.g., thiophene, pyridine) to assess impact on target binding .
  • Pharmacophore mapping : Use molecular docking studies to identify critical interactions between the pyrazolo-pyridine core and biological targets (e.g., kinases, GPCRs) .
  • In vitro assays : Screen against bacterial/fungal strains or cancer cell lines, comparing activity to structurally related pyrazolones with documented antibacterial or antitumor profiles .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

  • ADMET prediction tools (e.g., SwissADME, ProTox-II) evaluate logP, solubility, and cytochrome P450 interactions .
  • Molecular dynamics simulations assess the stability of the compound in biological membranes or protein binding pockets .

Q. How should researchers resolve contradictions in biological assay data for this compound?

  • Dose-response curves : Test multiple concentrations to confirm activity thresholds and rule out false positives/negatives .
  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .
  • Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) and solvent controls to ensure reproducibility .

Methodological Considerations

Q. What experimental designs minimize variability in biological testing?

  • Randomized block designs with split plots account for variables like incubation time and reagent batches .
  • Replicates : Use ≥3 biological replicates and technical triplicates to quantify standard error .

Q. How can regioselectivity challenges during synthesis be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to control substitution patterns on the pyrazolo-pyridine ring .
  • Microwave-assisted synthesis : Enhances reaction efficiency and selectivity for challenging steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.